molecular formula C8H12O5 B043968 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester CAS No. 34500-18-0

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester

Cat. No.: B043968
CAS No.: 34500-18-0
M. Wt: 188.18 g/mol
InChI Key: NGAVSCAXDJMZQP-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester is an organic compound with the chemical formula C8H12O4. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-(acetyloxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester involves the same esterification process but is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols, often under acidic or basic conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides

Scientific Research Applications

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, butyl ester: Similar in structure but with a butyl group instead of the 2-(acetyloxy)ethyl group.

    Ethyl acetoacetate:

    Butanoic acid, 2-ethyl-3-oxo-, ethyl ester: Similar but with an ethyl group at the 2-position.

Uniqueness

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

2-acetyloxyethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAVSCAXDJMZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188063
Record name Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34500-18-0
Record name Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034500180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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